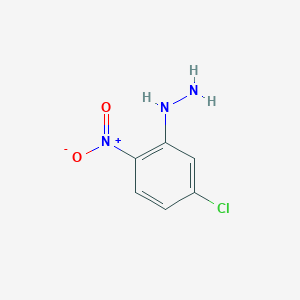

(5-Chloro-2-nitrophenyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(5-chloro-2-nitrophenyl)hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O2/c7-4-1-2-6(10(11)12)5(3-4)9-8/h1-3,9H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZJAAWBBWCBSNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NN)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: (5-Chloro-2-nitrophenyl)hydrazine (CAS 100032-78-8)

A Comprehensive Guide to Physicochemical Properties, Synthesis, and Pharmaceutical Applications

Executive Summary

As a building block in advanced medicinal chemistry, (5-Chloro-2-nitrophenyl)hydrazine is a highly versatile intermediate. While the free base is registered under CAS 1966-16-1, the more chemically stable and widely utilized hydrochloride salt is designated as CAS 100032-78-8 [1]. This compound is characterized by the presence of both an electron-withdrawing nitro group and a halogen (chlorine) on the phenyl ring, conferring unique stereoelectronic properties that are highly advantageous in the synthesis of complex heterocyclic scaffolds, most notably substituted indoles via the Fischer indole synthesis[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, a self-validating mechanistic synthesis protocol, and its critical role in the development of allosteric inhibitors for metabolic diseases.

Physicochemical Profiling & Structural Identity

Understanding the physical properties of the hydrochloride salt versus the free base is critical for stoichiometric precision in downstream reactions. The hydrochloride salt (CAS 100032-78-8) is generally preferred due to its enhanced solubility in polar protic solvents and increased resistance to ambient oxidation[1].

Table 1: Key Physicochemical Properties

| Property | Value / Description | Source |

| Chemical Name | This compound hydrochloride | [1] |

| CAS Registry Number | 100032-78-8 (HCl Salt) / 1966-16-1 (Free Base) | [1],[3] |

| Molecular Formula | C₆H₆ClN₃O₂ · HCl | [4] |

| Molecular Weight | 224.04 g/mol (HCl salt) | Calculated |

| Melting Point | 160 °C (Reported for free base in ethanol) | [3] |

| Boiling Point | 328.3 ± 32.0 °C (Predicted) | [3] |

| Density | 1.565 g/cm³ (Predicted) | [3] |

| Canonical SMILES | NNC1=CC(Cl)=CC=C1[O-] (Free Base) | [4] |

Mechanistic Synthesis Protocol

The synthesis of this compound hydrochloride requires strict control over reaction kinetics and thermodynamics. The standard protocol involves the diazotization of 5-chloro-2-nitroaniline, followed by a chemoselective reduction[2].

Experimental Workflow

Step 1: Amine Solubilization and Activation

-

Procedure: Suspend 5-chloro-2-nitroaniline (5.0 g, 2.9 mmol) in concentrated hydrochloric acid (HCl)[2].

-

Causality: The highly electron-deficient nature of the nitroaniline requires a strong acid to protonate the amine, rendering it soluble and preparing it for nucleophilic attack by the nitrosyl cation.

Step 2: Nitrosation and Diazotization

-

Procedure: Cool the solution to 0–5 °C using an ice-salt bath. Slowly add an aqueous solution of sodium nitrite (NaNO₂) dropwise.

-

Causality: Temperature control is non-negotiable. Exceeding 5 °C provides sufficient thermal energy for the diazonium intermediate to expel nitrogen gas (

), leading to the formation of an undesired 5-chloro-2-nitrophenol byproduct.

Step 3: Chemoselective Reduction

-

Procedure: While maintaining the temperature below 5 °C, introduce a pre-cooled solution of Tin(II) chloride dihydrate (

) dissolved in concentrated HCl dropwise to the diazonium mixture. -

Causality:

is selected for its specific redox potential. It is strong enough to reduce the nitrogen-nitrogen triple bond of the diazonium salt to a hydrazine single bond, but under strictly low temperatures, it lacks the thermodynamic driving force to reduce the highly reactive nitro group into an amine.

Step 4: Isolation

-

Procedure: Allow the mixture to stir for 2 hours. The this compound hydrochloride will precipitate as a solid. Filter, wash with cold ethanol, and dry under a vacuum.

Synthetic Pathway Visualization

Figure 1: Mechanistic workflow for the synthesis of this compound HCl.

Applications in Drug Discovery: FBPase Inhibitors

The primary application of CAS 100032-78-8 in modern pharmacology is its use as a precursor in the synthesis of 7-nitro-1H-indole-2-carboxylic acid derivatives [2]. These indole derivatives have been identified as highly potent allosteric inhibitors of Fructose-1,6-bisphosphatase (FBPase) , a critical regulatory enzyme in gluconeogenesis[2].

Mechanism of Action in Diabetes Treatment

In patients with Type 2 Diabetes, overactive gluconeogenesis in the liver leads to elevated fasting blood glucose levels[2]. By utilizing this compound in a Fischer indole synthesis, researchers can construct specific indole scaffolds that mimic AMP (Adenosine monophosphate)[2]. These molecules bind to the allosteric AMP-binding domain of FBPase, locking the enzyme in an inactive conformation and thereby suppressing hepatic glucose production[2].

Fischer Indole Synthesis Pathway

When reacted with a ketone or pyruvic acid derivative, the hydrazine undergoes acid-catalyzed condensation to form a hydrazone. Subsequent heating induces a [3,3]-sigmatropic rearrangement, followed by rearomatization and the elimination of ammonia, yielding the target 7-nitroindole core[2]. The ortho-nitro group of the starting hydrazine perfectly positions the nitro moiety at the 7-position of the resulting indole, which is essential for hydrogen bonding within the FBPase allosteric pocket[2].

Figure 2: Fischer Indole Synthesis pathway utilizing the hydrazine intermediate to yield FBPase inhibitors.

Analytical Characterization & Handling

-

Storage: The hydrochloride salt should be stored in a cool, dry place, ideally under an inert atmosphere (Argon or Nitrogen) to prevent gradual oxidation of the hydrazine moiety.

-

Spectroscopic Validation:

-

1H NMR: The presence of the hydrazine protons can typically be observed as broad singlets exchanging with

. The aromatic region will display a characteristic splitting pattern for the 1,2,4-trisubstituted benzene ring. -

Mass Spectrometry (ESI-MS): Expected to show the

peak for the free base at m/z ~188.0, with a distinct

-

References

-

Xu, B., Shen, Z., et al. (2014). "Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase". ResearchGate (Bioorganic & Medicinal Chemistry). Available at:[Link]

Sources

Technical Guide: Physicochemical Profiling and Solubility Protocols for 5-Chloro-2-Nitrophenylhydrazine

Topic: Molecular Weight and Solubility of 5-Chloro-2-Nitrophenylhydrazine Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Chloro-2-nitrophenylhydrazine (CAS: 16625-50-6 / 1966-16-1) is a critical hydrazine derivative employed primarily as a synthetic intermediate in the generation of bioactive heterocycles (indoles, pyrazoles) and as a derivatizing agent for carbonyl analysis. Its utility in drug development is dictated by its solubility profile, which governs both reaction kinetics and purification strategies. This guide provides a definitive technical analysis of its molecular properties, solubility thermodynamics, and validated experimental protocols for handling and characterization.

Physicochemical Profile

Understanding the fundamental physical constants is the first step in experimental design. The presence of both a nitro group (strong electron-withdrawing) and a chlorine atom (lipophilic, electron-withdrawing) on the phenyl ring significantly alters the pKa and solvation energy compared to unsubstituted phenylhydrazine.

Molecular Identity

| Property | Value | Notes |

| IUPAC Name | (5-Chloro-2-nitrophenyl)hydrazine | |

| Molecular Formula | ||

| Molecular Weight | 187.58 g/mol | Monoisotopic mass: 187.01 g/mol |

| Appearance | Orange to Red Crystalline Solid | Color intensity correlates with conjugation/purity |

| Melting Point | 126–129 °C | Sharp melting point indicates high purity |

| Predicted LogP | ~1.5 – 2.1 | Moderate lipophilicity |

| pKa (Hydrazine N) | ~2.5 – 3.5 | Weakly basic due to electron-withdrawing |

Structural Implications on Solubility

The ortho-nitro group creates an intramolecular hydrogen bond with the hydrazine amine, reducing the molecule's ability to hydrogen bond with aqueous solvents. This structural feature explains its poor water solubility and necessitates the use of polar aprotic solvents or acidic media for dissolution.

Solubility Thermodynamics & Kinetics

Solubility is not a static number but a dynamic equilibrium dependent on solvent polarity, pH, and temperature. For 5-chloro-2-nitrophenylhydrazine, the following solubility hierarchy is observed:

Polar Aprotic Solvents (High Solubility):

-

DMSO (Dimethyl Sulfoxide): > 50 mg/mL. The preferred solvent for biological assays and stock solutions.

-

DMF (Dimethylformamide): High solubility.[1][2] Useful for synthetic reactions requiring higher temperatures.

Polar Protic Solvents (Moderate Solubility):

-

Ethanol/Methanol: Soluble, particularly upon heating. Often used for recrystallization.[3]

-

Acidic Water: Soluble. Protonation of the terminal nitrogen (

) drastically increases aqueous solubility.

Non-Polar/Aqueous (Low Solubility):

-

Water (Neutral pH): < 0.1 mg/mL (Insoluble).

-

Diethyl Ether: Moderate to low solubility.

Dissolution Mechanism

The dissolution process in organic synthesis often requires "breaking" the crystal lattice energy.

-

Causality: The high melting point (>125°C) suggests strong intermolecular forces (stacking interactions).

-

Action: Gentle heating (40–50°C) in DMSO or Ethanol is recommended to overcome the activation energy of dissolution, even if the thermodynamic solubility limit has not been reached.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination (Shake-Flask Method)

Standardized workflow for determining saturation limits.

Objective: Determine the exact solubility (

Materials:

-

5-Chloro-2-nitrophenylhydrazine (Solid, >98% purity)

-

Target Solvent (e.g., DMSO, HPLC-grade Water)

-

0.45 µm PTFE Syringe Filter

-

Analytical Balance (±0.01 mg)

Step-by-Step Methodology:

-

Saturation: Add excess solid (~100 mg) to 2 mL of solvent in a glass vial.

-

Equilibration: Agitate on an orbital shaker at 25°C for 24 hours. Why? This ensures thermodynamic equilibrium is reached, preventing supersaturation artifacts.

-

Filtration: Pass the supernatant through a pre-warmed 0.45 µm PTFE filter. Why? Removes undissolved micro-crystals that would skew gravimetric results.

-

Evaporation: Pipette exactly 1.0 mL of filtrate into a pre-weighed vessel. Evaporate solvent (vacuum centrifuge or nitrogen stream).

-

Quantification: Weigh the residue. Calculate

.

Protocol B: HPLC Derivatization for Carbonyl Analysis

Application-specific workflow where solubility dictates reagent preparation.

Reagent Preparation: Dissolve 50 mg of 5-chloro-2-nitrophenylhydrazine in 100 mL of 2N HCl .

-

Note: The compound will not dissolve in neutral water. The acid protonates the hydrazine, forming the soluble hydrochloride salt (

).

Visualizations

Solubility Determination Workflow

The following diagram outlines the logic flow for determining solubility and preparing stock solutions.

Caption: Logic flow for solvent selection and solubility outcomes based on solvent pH and polarity.

Synthesis & Derivatization Pathway

Understanding the reactivity helps in troubleshooting solubility issues (e.g., if the compound degrades).

Caption: Synthetic route from aniline precursor and subsequent application in carbonyl derivatization.

Safety & Handling (E-E-A-T)

Handling phenylhydrazines requires strict adherence to safety protocols due to their potential genotoxicity and skin sensitizing properties.

-

Hazard Identification: 5-Chloro-2-nitrophenylhydrazine is classified as Toxic if swallowed, inhaled, or in contact with skin. It is a suspected mutagen .[7]

-

Engineering Controls:

-

Always weigh the solid inside a certified chemical fume hood.

-

Use anti-static weighing boats to prevent dispersal of fine dust.

-

-

PPE: Nitrile gloves (double-gloving recommended for DMSO solutions due to permeation), lab coat, and safety glasses.

-

Waste Disposal: Do not dispose of down the drain. All solutions must be collected in "Organic Waste" streams. Quench excess hydrazine with dilute bleach (sodium hypochlorite) if required by local EHS protocols, but be aware of exothermic reactions.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1966-16-1, this compound. Retrieved from [Link]

-

World Health Organization (WHO). General Guidelines for Solubility Determination of Active Pharmaceutical Ingredients (Annex 4). Retrieved from [Link]

Sources

Technical Guide: Risk Management & Application Profile for (5-Chloro-2-nitrophenyl)hydrazine

Chemical Intelligence & Molecular Logic

Compound: (5-Chloro-2-nitrophenyl)hydrazine CAS Registry Number: 16588-26-4 (Free Base) / 100032-78-8 (Hydrochloride Salt) Synonyms: 5-Chloro-2-nitro-phenylhydrazine; 3-Chloro-6-nitrophenylhydrazine.

Structural Architecture & Reactivity Profile

This compound is a bifunctional building block characterized by three distinct electronic zones that dictate its behavior in drug discovery and safety handling:

-

Hydrazine Tail (–NHNH₂): A potent nucleophile (alpha-effect) responsible for its utility in heterocycle formation (pyrazoles, indazoles). This moiety is also the primary source of toxicity (enzyme inhibition) and instability (oxidation).

-

Nitro Group (–NO₂): A strong electron-withdrawing group (EWG) at the ortho position. It stabilizes the hydrazine slightly against protonation but increases the compound's potential for energetic decomposition and redox cycling in biological systems.

-

Chlorine Substituent (–Cl): Adds lipophilicity (LogP modulation) and serves as a handle for further cross-coupling reactions (e.g., Suzuki-Miyaura) in later-stage drug synthesis.

Physical & Chemical Properties Matrix

| Property | Data | Operational Implication |

| Appearance | Orange to Red Crystalline Solid | Color intensity indicates conjugation; changes often signal oxidation/decomposition. |

| Melting Point | 145–150 °C (dec.) | Thermal Instability: Do not heat near melting point without solvent; risk of rapid decomposition. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Poor water solubility limits aqueous waste disposal options; requires organic solvent waste streams. |

| pKa | ~3–4 (Hydrazine conjugate acid) | Less basic than unsubstituted hydrazine due to the electron-withdrawing nitro group. |

| Stability | Air/Light Sensitive | Critical: Must be stored under inert atmosphere (Argon/Nitrogen) at 2–8°C. |

Critical Hazard Analysis (The "Why" Behind the Risk)

GHS Classification: Acute Tox. 3 (Oral/Dermal), Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3, Muta. 2 (Suspected).

Mechanism of Toxicity

Unlike generic "toxic" labels, understanding the mechanism is vital for effective medical surveillance and PPE selection.

-

Hemotoxicity (Methemoglobinemia): The nitro-aromatic moiety, upon metabolic reduction, can enter a redox cycle that oxidizes Ferrous iron (Fe²⁺) in hemoglobin to Ferric iron (Fe³⁺), destroying oxygen transport capacity.

-

Genotoxicity (Alkylation): The hydrazine moiety is a "structural alert" in medicinal chemistry. It can condense with endogenous aldehydes or alkylate DNA, leading to potential mutagenic effects.

-

Sensitization: Hydrazines are notorious skin sensitizers. They react with skin proteins (haptens) to trigger T-cell mediated immune responses.

Hazard Cascade Visualization

Figure 1: Toxicological cascade illustrating the dual-threat mechanism of nitro-reduction and hydrazine-mediated enzyme depletion.

Operational Safety & Handling Protocols

Engineering Controls & PPE Strategy

The Protocol: Do not rely on standard nitrile gloves for prolonged contact with aromatic hydrazines.

-

Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.[1]

-

Glove Selection:

-

Splash Protection: Nitrile (minimum 0.11 mm thickness).

-

Full Immersion/High Risk: Double-gloving is mandatory. Inner layer: Laminate film (Silver Shield/4H) or heavy-gauge Butyl Rubber. Hydrazines permeate standard nitrile rapidly.

-

-

Respiratory: If fume hood work is impossible (e.g., maintenance), use a full-face respirator with ABEK-P3 cartridges (Organic vapor + Inorganic + Acid gas + Particulate).

Storage & Stability Management

-

Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates the formation of diazonium tars, which can be shock-sensitive.

-

Temperature: Refrigerate (2–8°C).

-

Segregation: Keep strictly away from oxidizing agents (peroxides, permanganates) and aldehydes/ketones (unless intended for reaction) to prevent uncontrolled exotherms.

Emergency Response & Decontamination

Spills & Neutralization (The "No Bleach" Rule)

WARNING: Do NOT use standard household bleach (Sodium Hypochlorite) to clean large hydrazine spills.

-

The Risk: Reaction of hypochlorite with hydrazines can generate chloramine gas (

) or alkyl chlorides, which are highly toxic and carcinogenic. -

Correct Decontamination Protocol:

-

Solid Spill: Wet with water to prevent dust, scoop into a dedicated waste container.

-

Surface Decontamination: Use a solution of Calcium Hypochlorite (granular) or a specific commercial hydrazine neutralizer which controls the oxidation rate, or a dilute Permanganate solution (if compatible with the surface).

-

Final Wash: Wash surface with soap and water to remove nitro-residues.

Fire Fighting

-

Hazard: Thermal decomposition releases Nitrogen Oxides (

) and Hydrogen Chloride ( -

Media: Water spray, Alcohol-resistant foam. Do not use high-volume water jet (spreads contamination).

Synthetic Utility in Drug Development

This compound is a "privileged structure" precursor. Its primary utility lies in synthesizing nitrogen heterocycles found in kinase inhibitors and anti-infectives.

Key Workflow: Pyrazole & Indazole Synthesis

The hydrazine moiety reacts with 1,3-electrophiles to close the pyrazole ring. The nitro group can then be reduced to an amine, enabling intramolecular cyclization to form triazoles or serving as a handle for amide coupling.

Example Protocol: Synthesis of 1-(5-Chloro-2-nitrophenyl)-1H-pyrazole

-

Reactants: this compound (1.0 eq) + 1,3-Dicarbonyl (e.g., Acetylacetone) (1.1 eq).

-

Solvent: Ethanol or Acetic Acid (catalytic).

-

Conditions: Reflux for 2–4 hours.

-

Workup: Cool to precipitate product. Filtration yields the pyrazole.

Synthetic Pathway Diagram

Figure 2: Synthetic workflow for converting the hydrazine precursor into bioactive pyrazole scaffolds.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2774999, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier - Hydrazine derivatives and Nitro-aromatics. (General Hazard Classifications). Retrieved from [Link]

-

Organic Chemistry Portal. Synthesis of Pyrazoles and Indazoles. (Mechanistic insights on hydrazine cyclizations). Retrieved from [Link]

Sources

Technical Guide: Storage & Handling of Light-Sensitive Aryl Hydrazines

Executive Summary

Aryl hydrazines (e.g., Phenylhydrazine, 2,4-Dinitrophenylhydrazine) are critical intermediates in heterocycle synthesis, particularly for the Fischer Indole synthesis and the formation of pyrazoles. However, they present a dual challenge: they are highly susceptible to oxidative and photolytic degradation , and they pose severe hemotoxic and carcinogenic risks .

Improper storage does not merely lower purity; it generates diazonium and radical species that can alter reaction pathways, leading to oligomerization or explosion hazards upon heating. This guide provides a self-validating protocol for the storage, handling, and purification of these reagents, prioritizing the conversion to hydrochloride salts for long-term stability.

The Chemistry of Degradation

To control degradation, one must understand the mechanism. Aryl hydrazines degrade primarily through auto-oxidation accelerated by photolysis .

The Radical Cascade

Exposure to UV/Visible light excites the N-N bond, lowering the activation energy for oxidation by atmospheric oxygen.

-

Initiation: Light/Heat causes homolysis or facilitates electron transfer to O₂, generating a hydrazine radical cation.

-

Propagation: The radical loses a proton to form a hydrazyl radical, which further oxidizes to a diazenyl radical.

-

Termination/Decomposition: The diazenyl species decomposes to release Nitrogen gas (

) and an aryl radical (

Visualization of Degradation Pathway

The following diagram illustrates why "Amber Glass" is insufficient without "Inert Atmosphere."

Figure 1: The synergistic effect of light and oxygen on aryl hydrazine degradation.

The Stability Hierarchy: Free Base vs. Salts

The most effective storage strategy is chemical modification . The free base amine has a lone pair available for oxidation. Protonating this lone pair (forming the salt) drastically reduces electron availability for oxidative attack.

| Feature | Aryl Hydrazine (Free Base) | Aryl Hydrazine Hydrochloride (Salt) |

| Physical State | Oily liquid or low-melting solid | Crystalline solid |

| Oxidation Potential | High (Rapidly darkens in air) | Low (Stable for months/years) |

| Light Sensitivity | High | Moderate |

| Storage Temp | -20°C (Freezer) | Room Temp or 4°C |

| Recommended Use | Immediate use only | Long-term storage |

Critical Insight: If you purchase the free base (e.g., Phenylhydrazine, CAS 100-63-0) and do not plan to use it within 30 days, convert it to the Hydrochloride salt immediately upon opening.

Optimized Storage Protocol

Workflow for Incoming Reagents

Do not simply place the bottle on a shelf. Follow this decision matrix to ensure integrity.

Figure 2: Decision matrix for processing incoming aryl hydrazine reagents.

The "Inerting" Procedure (For Free Bases)

If you must store the free base, standard Parafilm is insufficient as it is permeable to oxygen over time.

-

Container: Transfer liquid to a Schlenk tube or a vial with a PTFE-lined septum cap.

-

Purge: Insert a long needle connected to an Argon line (Argon is heavier than air and blankets the liquid) and a short bleed needle. Purge for 2-5 minutes.

-

Seal: Wrap the cap junction with Teflon tape first, then Parafilm.

-

Secondary Containment: Place the vial inside a secondary jar containing a desiccant packet (Drierite) and store at -20°C.

Quality Control & Re-purification

Trusting a degraded reagent leads to failed cyclizations and complex side-product mixtures.

Visual Validation

-

Good: Colorless to pale yellow (liquids); White to beige crystals (salts).

-

Compromised: Orange to light red. (Purification recommended).

-

Bad: Dark red, brown, or opaque. (Must be purified or discarded).[1][2]

Purification Protocols

Method A: Distillation (For Liquid Free Bases)

-

Perform vacuum distillation (e.g., Phenylhydrazine b.p. ~120°C at 10 mmHg).[3][4]

-

Zinc Dust Additive: Add a small amount of zinc dust to the distillation flask. This acts as a reducing agent to suppress oxidation during heating [1].

-

Discard the first 10% (forerun) and leave the last 10% (pot residue).

Method B: Recrystallization (For Salts)

-

Solvent: Ethanol/Water mixture.

-

Dissolve the salt in hot ethanol. If colored, add activated charcoal, filter hot through Celite.

-

Cool slowly to crystallize. Wash with cold ether.

Safety Considerations (Crucial)

Aryl hydrazines are potent toxins.[1][2][5]

-

Hemolysis: They cause the destruction of red blood cells (hemolytic anemia) upon inhalation or skin absorption.

-

Carcinogenicity: Classified as potential carcinogens [2].[5][6]

-

PPE: Double nitrile gloves are mandatory. Use a fume hood.[2]

-

Neutralization: Spills should be treated with dilute hypochlorite (bleach) solution to oxidize the hydrazine to nitrogen, followed by dilution with water.

References

-

PrepChem. Preparation of phenylhydrazine. (Technique for Zinc dust purification).[3] [Link]

-

National Institutes of Health (NIH). Photoinduced Cleavage of N–N Bonds of Aromatic Hydrazines. (Mechanism of photolysis). [Link]

Sources

Methodological & Application

Application Note & Protocol: Regioselective Synthesis of (5-Chloro-2-nitrophenyl)hydrazine

Abstract: This document provides a comprehensive guide for the synthesis of (5-chloro-2-nitrophenyl)hydrazine, a valuable intermediate in the development of pharmaceuticals and specialized dyes. The protocol details a robust method starting from 2,4-dichloronitrobenzene and hydrazine hydrate via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This note is intended for researchers, chemists, and process development professionals, offering in-depth mechanistic insights, a step-by-step experimental protocol, safety guidelines, and analytical characterization methods.

Introduction and Scientific Context

This compound is a key building block in organic synthesis. Its bifunctional nature, featuring a reactive hydrazine group and a substituted aromatic ring, makes it a versatile precursor for the construction of heterocyclic compounds, particularly those with applications in medicinal chemistry. The synthesis from 2,4-dichloronitrobenzene is an exemplary case of nucleophilic aromatic substitution, a fundamental reaction class in organic chemistry.

The strategic placement of a nitro group on the aromatic ring is critical for the success of this transformation. The powerful electron-withdrawing nature of the nitro group deactivates the entire ring towards electrophilic attack but, crucially, activates it for nucleophilic attack.[1][2] This activation is most pronounced at the ortho and para positions relative to the nitro group, rendering the chlorine atoms susceptible to displacement by a suitable nucleophile like hydrazine.

Reaction Mechanism: A Study in Regioselectivity

The conversion of 2,4-dichloronitrobenzene to this compound proceeds via the SNAr addition-elimination mechanism.[2][3][4]

Core Principles:

-

Nucleophilic Attack: The reaction is initiated by the attack of the hydrazine nucleophile (NH₂NH₂) on one of the electron-deficient carbons bearing a chlorine atom.

-

Formation of the Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the nitro group. This stabilization is the driving force for the reaction.

-

Regioselectivity: While there are two chlorine atoms, the substitution occurs preferentially at the C-4 position (para to the nitro group). This is due to two primary factors:

-

Electronic Activation: The para position receives strong resonance stabilization from the nitro group, making it more electrophilic and better able to stabilize the incoming negative charge in the Meisenheimer intermediate.

-

Steric Hindrance: The C-2 position (ortho to the nitro group) is more sterically hindered, making the approach of the hydrazine nucleophile less favorable compared to the more accessible C-4 position.

-

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion, a good leaving group, to yield the final product.

Comprehensive Experimental Protocol

This protocol is designed for laboratory-scale synthesis and prioritizes safety and reproducibility.

Materials and Equipment

| Material/Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Notes |

| 2,4-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 611-06-3 | ≥97% | Toxic, irritant.[5] |

| Hydrazine Hydrate (64%) | N₂H₄·H₂O | 50.06 | 7803-57-8 | ~64% aq. sol. | Highly toxic, corrosive, carcinogen.[6] |

| Ethanol (96%) | C₂H₅OH | 46.07 | 64-17-5 | Reagent Grade | Flammable. |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | - | Used for work-up. |

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer with hotplate, dropping funnel, thermometer, Buchner funnel and flask for vacuum filtration, standard laboratory glassware.

Critical Safety Precautions

This procedure must be performed in a certified chemical fume hood. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and tightly fitting safety goggles or a face shield at all times.[6]

-

Handling Hydrazine: Hydrazine hydrate is extremely hazardous.[6][7] Avoid inhalation of vapors and any skin contact. It is a suspected carcinogen and highly corrosive. Use a dedicated syringe or dropping funnel for transfer.

-

Handling 2,4-Dichloronitrobenzene: This compound is harmful if swallowed and can cause skin and eye irritation. Avoid creating dust.

-

Waste Disposal: All chemical waste, including filtrate and washings, must be collected in a designated hazardous waste container for proper disposal according to institutional guidelines.

Step-by-Step Synthesis Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 9.6 g (0.05 mol) of 2,4-dichloronitrobenzene in 100 mL of 96% ethanol. Gentle heating may be required to achieve complete dissolution, resulting in a clear, pale-yellow solution.[8]

-

Temperature Control: Place the flask in a water bath and cool the solution to approximately 15-20°C. Maintaining this temperature during the initial addition is crucial to control the exothermic reaction.

-

Nucleophile Addition: Slowly add 2.8 mL of 64% hydrazine hydrate solution dropwise to the stirred ethanol solution over 15-20 minutes using a dropping funnel.[8] An immediate color change to deep red or orange is typically observed, and a precipitate may begin to form.

-

Reaction Under Reflux: After the addition is complete, remove the water bath. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

-

Reaction Monitoring: Maintain the reflux with continuous stirring for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Product Isolation (Work-up):

-

After 2 hours, turn off the heat and allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into 500 mL of ice-cold deionized water in a beaker with stirring. A voluminous precipitate of the crude product will form.

-

Stir the slurry for 15 minutes to ensure complete precipitation.

-

-

Filtration and Washing:

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake thoroughly with several portions of cold deionized water to remove unreacted hydrazine hydrate and other water-soluble impurities.

-

Press the cake dry on the funnel by maintaining suction.

-

-

Purification (Recrystallization):

-

Transfer the crude solid to a beaker.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

-

Collect the purified, crystalline product by vacuum filtration.

-

Dry the final product in a vacuum oven at 50°C to a constant weight. The expected product is a reddish-orange crystalline solid.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization

Proper analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound.

| Parameter | Method | Expected Result |

| Appearance | Visual Inspection | Reddish-orange crystalline solid |

| Molecular Formula | - | C₆H₆ClN₃O₂ |

| Molecular Weight | - | 187.58 g/mol |

| Melting Point | Melting Point Apparatus | ~144-146 °C |

| ¹H NMR | (DMSO-d₆, 400 MHz) | δ ~8.5-9.0 (s, 1H, -NH), δ ~7.8-8.0 (d, 1H, Ar-H), δ ~7.2-7.4 (d, 1H, Ar-H), δ ~6.9-7.1 (dd, 1H, Ar-H), δ ~4.5-5.0 (br s, 2H, -NH₂) |

| IR Spectroscopy | KBr Pellet | ν ~3300-3400 cm⁻¹ (N-H stretch), ~1500-1530 cm⁻¹ & ~1330-1350 cm⁻¹ (asymm. & symm. NO₂ stretch), ~700-800 cm⁻¹ (C-Cl stretch) |

| Mass Spectrometry | ESI-MS | [M+H]⁺ at m/z 188.0 |

Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The broad singlet for the -NH₂ protons may exchange with D₂O.

References

-

Hamed, E. A., et al. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry, 5(3). Available at: [Link]

-

ResearchGate. (2013). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Available at: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]

-

Scribd. Synthesis of 2,4-Dinitrophenylhydrazine. Available at: [Link]

-

ReAgent Chemical Services. (2015). SAFETY DATA SHEET HYDRAZINE STANDARD 50ppb. Available at: [Link]

-

Pearson. Draw the mechanism for the reactions given below. a. 2,4-dinitrochlorobenzene and ammonia. Available at: [Link]

-

Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Available at: [Link]

-

Vibzz Lab. (2021). 2,4 Dinitrophenylhydrazine : Synthesis using Chlorobenzene. YouTube. Available at: [Link]

Sources

- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. fishersci.com [fishersci.com]

- 6. westliberty.edu [westliberty.edu]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. m.youtube.com [m.youtube.com]

Protocol for diazotization and reduction of 5-chloro-2-nitroaniline

Application Note: Protocol for the Diazotization and Selective Reduction of 5-Chloro-2-nitroaniline

Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic causality, experimental workflow, and synthetic validation.

Introduction & Synthetic Rationale

The synthesis of substituted arylhydrazines is a cornerstone in the development of active pharmaceutical ingredients (APIs), particularly for the construction of 5-membered heterocyclic rings such as indoles and pyrazoles [4]. Specifically, 5-chloro-2-nitrophenylhydrazine is a critical building block in the synthesis of histamine receptor antagonists and other targeted therapeutics [1].

The most robust and scalable method for synthesizing this hydrazine derivative is the diazotization of 5-chloro-2-nitroaniline , followed by a selective reduction using tin(II) chloride (SnCl₂). This application note provides a detailed, self-validating protocol for this transformation, emphasizing the mechanistic causality behind the specific reagents, temperature controls, and order of addition [2].

Mechanistic Grounding: Causality of Experimental Choices

As a Senior Application Scientist, it is critical to understand why a protocol is designed a certain way, rather than merely following a recipe. The synthesis relies on two distinct chemical phases:

Phase 1: Diazotization The reaction begins by treating 5-chloro-2-nitroaniline with sodium nitrite (NaNO₂) in a strong aqueous acid (6 N HCl). The acid serves a dual purpose: it protonates the amine to solubilize the starting material and reacts with NaNO₂ to generate the highly electrophilic nitrosonium ion (NO⁺) . The nitrosonium ion attacks the primary amine, ultimately expelling water to form the diazonium salt.

-

Causality of Temperature (0–5 °C): Aryldiazonium salts are notoriously unstable. If the temperature exceeds 5 °C, the diazonium intermediate will spontaneously lose nitrogen gas (N₂) and undergo nucleophilic attack by water to form an undesired phenol byproduct. Strict thermal control is non-negotiable.

Phase 2: Selective Reduction The diazonium intermediate is reduced to a hydrazine using SnCl₂·2H₂O in concentrated HCl.

-

Causality of Reagent Selection: While other reducing agents like sodium sulfite (Na₂SO₃) or ascorbic acid exist, SnCl₂ is chosen for its exceptional selectivity and robustness [3]. The stannous ion (Sn²⁺) undergoes a stepwise electron transfer, oxidizing to the stannic state (Sn⁴⁺) while donating the exact four electrons required to reduce the –N≡N⁺ group to –NH–NH₂. Crucially, under these ambient conditions, SnCl₂ does not reduce the nitro group on the aromatic ring, preserving the 2-nitro substituent for downstream reactions.

-

Causality of Addition Order: The protocol dictates that the diazonium solution must be added dropwise into the SnCl₂ solution. This inverse addition ensures that the diazonium salt is immediately quenched by a massive stoichiometric excess of the reducing agent. If SnCl₂ were added to the diazonium salt, the newly formed hydrazine could react with unreduced diazonium molecules, leading to massive yields of unwanted azo-coupled dimers.

Quantitative Data: Reagents and Stoichiometry

The following table outlines the optimized reagent quantities required for a 0.1 mol scale reaction, designed to maximize yield while safely managing the energetic diazonium intermediate [1].

| Reagent / Material | Molecular Weight ( g/mol ) | Equivalents | Mass / Volume | Role in Reaction |

| 5-Chloro-2-nitroaniline | 172.57 | 1.0 eq | 17.25 g | Starting Material |

| 6 N Hydrochloric Acid (HCl) | 36.46 | Excess | 100 mL | Solvent / Acid Catalyst |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.05 eq | 7.7 g | Nitrosating Agent |

| Water (Deionized) | 18.02 | Solvent | 30 mL | NaNO₂ Solvent |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 2.0 eq | 45.0 g | Reducing Agent |

| Conc. Hydrochloric Acid (37%) | 36.46 | Excess | 50 mL | SnCl₂ Solvent |

Experimental Protocol: Step-by-Step Methodology

Note: This protocol involves highly reactive intermediates. Perform all steps in a well-ventilated fume hood behind a blast shield.

Step A: Preparation of the Diazonium Salt

-

Substrate Solubilization: Charge a 500 mL round-bottom flask equipped with a magnetic stir bar and an internal thermometer with 17.25 g (0.1 mol) of 5-chloro-2-nitroaniline. Add 100 mL of 6 N HCl.

-

Cooling: Submerge the flask in an ice-brine bath. Stir vigorously until the internal temperature stabilizes between 0 °C and 5 °C.

-

Nitrosation: Dissolve 7.7 g (0.105 mol) of NaNO₂ in 30 mL of deionized water. Add this solution dropwise to the reaction flask via an addition funnel over 30 minutes. Maintain the internal temperature strictly below 5 °C.

-

Maturation: Stir the resulting mixture for 1 hour at 0–5 °C.

-

Validation & Filtration: The solution should turn clear as the insoluble amine converts to the soluble diazonium salt. Rapidly filter the cold diazotized solution through a sintered glass funnel to remove any unreacted starting material. Keep the filtrate on ice.

Step B: SnCl₂-Mediated Reduction

-

Reductant Preparation: In a separate 1 L round-bottom flask, dissolve 45.0 g (0.2 mol) of SnCl₂·2H₂O in 50 mL of concentrated HCl. Cool this solution in an ice bath to 0 °C.

-

Quenching / Reduction: Slowly add the cold, filtered diazonium solution from Step A into the vigorously stirring SnCl₂ solution.

-

Observation: An immediate color change and the evolution of a precipitate (the hydrazine hydrochloride salt complex) will be observed.

-

Completion: Remove the ice bath and allow the heterogeneous mixture to warm to room temperature. Stir for an additional 2 hours to ensure complete reduction of the N=N bond.

Step C: Isolation and Purification

-

Filtration: Filter the precipitated solid under a vacuum using a Büchner funnel.

-

Washing: Wash the filter cake thoroughly with ice-cold deionized water (3 × 50 mL) to remove residual tin salts and excess acid.

-

Drying: Dry the solid under a high vacuum at 40 °C for 12 hours to afford 5-chloro-2-nitrophenylhydrazine (typically isolated as the hydrochloride salt).

Expected Physicochemical Properties

| Property | Expected Result | Validation Purpose |

| Appearance | Yellow to orange-red crystalline solid | Indicates successful reduction without over-reduction of the nitro group. |

| Yield | 75% – 85% | Confirms stoichiometric efficiency and minimal phenol byproduct formation. |

| Solubility | Soluble in DMSO, hot ethanol; poorly soluble in cold water | Guides downstream purification and NMR sample preparation. |

Mandatory Visualization: Experimental Workflow

The following diagram maps the critical path of the synthesis, highlighting the logical progression and mechanistic checkpoints.

Caption: Experimental workflow for the diazotization and SnCl2-mediated reduction of 5-chloro-2-nitroaniline.

References

- Title: WO2011112731A2 - Heterocyclic inhibitors of histamine receptors for the treatment of disease Source: Google Patents URL

- Title: 5-Chloro-2-nitroaniline | High-Purity Reagent Source: Benchchem URL

- Title: (2-Ethylphenyl)

- Source: PMC (National Institutes of Health)

Technical Guide: Regioselective Synthesis of 1-(5-Chloro-2-nitrophenyl)pyrazoles via Condensation with 1,3-Dicarbonyls

Executive Summary

This application note details the protocol for synthesizing 1-arylpyrazoles using (5-Chloro-2-nitrophenyl)hydrazine and 1,3-dicarbonyl compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, notably in PDE4 inhibitors and fungicidal agents. The presence of the electron-withdrawing 2-nitro and 5-chloro substituents on the hydrazine moiety introduces specific challenges regarding nucleophilicity and regioselectivity that differ from standard phenylhydrazine reactions. This guide provides optimized conditions for condensation with symmetrical (acetylacetone) and unsymmetrical (ethyl acetoacetate) substrates, supported by mechanistic insights and safety protocols.

Mechanistic Insight & Regiochemistry

The Knorr Pyrazole Synthesis

The reaction proceeds via the Knorr Pyrazole Synthesis mechanism.[1] The hydrazine functions as a bis-nucleophile, while the 1,3-dicarbonyl acts as a bis-electrophile.

-

Nucleophilic Attack: The terminal amino group (

) of the hydrazine is the more nucleophilic nitrogen. It attacks the most electrophilic carbonyl carbon of the 1,3-dicarbonyl. -

Dehydration: Formation of a hydrazone intermediate with the loss of water.

-

Cyclization: The secondary nitrogen (

) attacks the second carbonyl group (or ester), followed by elimination (water or alcohol) to close the aromatic ring.

Regioselectivity Challenges

With unsymmetrical substrates like ethyl acetoacetate , two regioisomers are theoretically possible.

-

Kinetic Control: The terminal

attacks the ketone (more electrophilic than the ester). This leads to the 3-methyl-1-aryl-5-pyrazolone derivative. -

Steric/Electronic Influence: The bulky and electron-withdrawing 2-nitro group on the hydrazine reduces the nucleophilicity of the adjacent nitrogen, further favoring the initial attack by the terminal nitrogen. Consequently, the formation of the 5-methyl isomer is generally suppressed under standard acidic/neutral conditions.

Pathway Visualization

The following diagram illustrates the reaction pathway and the critical regioselective step.

Caption: Mechanistic pathway highlighting the kinetic preference for ketone attack, determining the final regioisomer.

Experimental Protocols

Materials

-

This compound (CAS: 1635-61-6) - Warning: Toxic/Irritant

-

Acetylacetone (CAS: 123-54-6)

-

Ethyl Acetoacetate (CAS: 141-97-9)

-

Solvents: Ethanol (absolute), Acetic Acid (glacial).

-

Catalyst: Conc. HCl (optional for rate acceleration).

Protocol A: Synthesis of 1-(5-Chloro-2-nitrophenyl)-3,5-dimethylpyrazole

Target: Condensation with symmetrical diketone.

-

Preparation: In a 100 mL round-bottom flask, dissolve This compound (1.0 g, 5.3 mmol) in Ethanol (20 mL).

-

Addition: Add Acetylacetone (0.64 g, 6.4 mmol, 1.2 eq) dropwise.

-

Note: A slight excess of diketone ensures complete consumption of the toxic hydrazine.

-

-

Catalysis: Add 2-3 drops of glacial acetic acid or conc. HCl.

-

Reaction: Reflux the mixture at 78°C for 3–4 hours. Monitor by TLC (Eluent: 30% EtOAc in Hexanes).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice (50 g) with stirring.

-

The product typically precipitates as a yellow/orange solid.

-

-

Purification: Filter the solid, wash with cold water (

), and recrystallize from Ethanol/Water (9:1).

Protocol B: Synthesis of 1-(5-Chloro-2-nitrophenyl)-3-methyl-1H-pyrazol-5(4H)-one

Target: Condensation with unsymmetrical keto-ester.

-

Preparation: Dissolve This compound (1.0 g, 5.3 mmol) in Glacial Acetic Acid (15 mL).

-

Why AcOH? Acetic acid acts as both solvent and catalyst, promoting the attack on the ketone and subsequent cyclization with the ester.

-

-

Addition: Add Ethyl Acetoacetate (0.83 g, 6.4 mmol) slowly.

-

Reaction: Heat to 100°C (reflux) for 4–6 hours.

-

Isolation:

-

Concentrate the solvent under reduced pressure (rotary evaporator) to ~5 mL.

-

Add cold Ethanol (10 mL) and scratch the flask walls to induce crystallization.

-

If oil persists, triturate with Diethyl Ether.

-

-

Validation: The product exists in tautomeric equilibrium (keto vs. enol). NMR will show characteristic signals for the 3-methyl group (~2.2 ppm) and the pyrazolone core.[2]

Optimization & Troubleshooting

The electron-deficient nature of the hydrazine ring requires specific adjustments compared to standard phenylhydrazine reactions.

| Parameter | Standard Condition | Optimization for Nitro-Aryl Hydrazines | Rationale |

| Solvent | Ethanol | Acetic Acid or EtOH + HCl | The nitro group deactivates the hydrazine; acid catalysis activates the carbonyl electrophile. |

| Temperature | Room Temp / Mild Heat | Reflux (78–118°C) | Higher energy barrier for nucleophilic attack due to electronic deactivation. |

| Time | 1–2 Hours | 3–6 Hours | Slower kinetics require extended reaction times. |

| Purification | Filtration | Recrystallization (EtOH) | Nitro-compounds often co-precipitate with impurities; recrystallization is essential for biological testing. |

Quality Control & Characterization

Expected Analytical Data

-

Appearance: Yellow to orange crystalline solid (Nitro group chromophore).

-

1H NMR (DMSO-d6):

-

Aromatic: 3 protons (distinct coupling pattern for 1,2,4-substitution).

-

Methyls (Protocol A): Two singlets around

2.1–2.5 ppm. -

Methyl (Protocol B): Single methyl peak (~

2.2 ppm); Methylene protons (

-

-

Mass Spectrometry: M+ and M+2 peaks (3:1 ratio) confirming the presence of Chlorine.

Workflow Diagram

Caption: Standardized workflow for the synthesis and purification of nitro-aryl pyrazoles.

Safety & Handling (Critical)

Hazard Class: this compound is a substituted hydrazine and nitro-aromatic.

-

Toxicity: Hydrazines are potential carcinogens and skin sensitizers.[3] The nitro group adds toxicity. Avoid inhalation of dust.

-

Skin Contact: Causes severe irritation and staining. Double-gloving (Nitrile) is mandatory.

-

Shock Sensitivity: While less sensitive than pure hydrazine, nitrophenylhydrazines can be unstable. Do not grind dry solids vigorously.

-

Waste: Segregate all waste into halogenated organic waste streams. Do not mix with oxidizing agents.

References

-

Sigma-Aldrich. (2025).[4] Safety Data Sheet: this compound. Retrieved from

-

BenchChem. (2025).[1] Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis. Retrieved from

-

Organic Chemistry Portal. (2008). Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates. Synlett.[5] Retrieved from

-

Thermo Fisher Scientific. (2025).[4] Safety Data Sheet: 5-Chloro-2-nitroaniline (Precursor Data). Retrieved from

-

Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. tsijournals.com [tsijournals.com]

- 3. beta.lakeland.edu [beta.lakeland.edu]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. Straightforward and Regiospecific Synthesis of Pyrazole-5-carboxylates from Unsymmetrical Enaminodiketones [organic-chemistry.org]

Application Note: Selective Reductive Alkylation of (5-Chloro-2-nitrophenyl)hydrazine

This Application Note is designed for research chemists and drug discovery scientists requiring a robust method for the

Abstract & Scope

The functionalization of (5-Chloro-2-nitrophenyl)hydrazine is a critical step in the synthesis of indazole-based kinase inhibitors and pyrazole agrochemicals. Direct alkylation using alkyl halides often results in poly-alkylation and poor regioselectivity (

This guide details a Reductive Alkylation protocol. By condensing the hydrazine with an aldehyde to form a hydrazone, followed by selective reduction, we achieve exclusive mono-alkylation at the terminal (

Scientific Background & Strategy

The Challenge of Electron Deficiency

The substrate contains two strong electron-withdrawing groups (EWGs): a nitro group at the ortho position and a chlorine at the meta position.

-

Effect: The nucleophilicity of the hydrazine is significantly reduced compared to phenylhydrazine.

-

Consequence: The initial condensation with the aldehyde (hydrazone formation) is the rate-limiting step. Standard "one-pot" dumping of reagents may lead to the reducing agent consuming the aldehyde before the hydrazone forms.

-

Solution: We utilize a Stepwise-One-Pot approach. We drive hydrazone formation to completion using acid catalysis before introducing the hydride source.

Regioselectivity Mechanism

Reductive alkylation proceeds via a hydrazone intermediate (

-

Condensation: The terminal amine (

) attacks the carbonyl. The internal nitrogen ( -

Reduction: The

double bond is reduced to a -

Result: The alkyl group is exclusively installed at the terminal position (

).

Figure 1: Mechanistic pathway ensuring regioselectivity at the terminal nitrogen.

Critical Reagent Selection

| Component | Choice | Rationale |

| Solvent | Methanol (MeOH) | Polar protic solvent facilitates proton transfer required for hydrazone formation. |

| Catalyst | Acetic Acid (AcOH) | Buffers the reaction to pH 4-5. Protonates the carbonyl oxygen to accelerate attack by the deactivated hydrazine. |

| Reductant | Sodium Cyanoborohydride ( | Crucial Choice. Unlike |

| Alt. Reductant | STAB ( | "Green" alternative. Safer (no cyanide), but requires non-protic solvents (DCE) and may be slower with electron-poor hydrazines. |

Experimental Protocols

Protocol A: The "Gold Standard" (Cyanoborohydride Method)

Best for: Difficult substrates, maximum yield, and scalability.

Reagents:

-

This compound (1.0 equiv)

-

Aldehyde (1.1 - 1.2 equiv)

-

Acetic Acid (glacial, 2-3 equiv)

-

Sodium Cyanoborohydride (

) (1.5 equiv) -

Methanol (anhydrous preferred)

Workflow:

-

Hydrazone Formation (The "Aging" Step):

-

In a round-bottom flask equipped with a stir bar, dissolve the hydrazine (1.0 eq) in Methanol (concentration ~0.2 M).

-

Add Acetic Acid (2.0 eq). The solution may turn orange/red.[1][2]

-

Add the Aldehyde (1.1 eq).

-

Critical: Stir at Room Temperature (RT) for 1–2 hours.

-

Checkpoint: Monitor by TLC or LCMS. You must see the conversion of the hydrazine (

) to the hydrazone (

-

-

Reduction:

-

Cool the mixture to 0°C (ice bath).

-

Carefully add

(1.5 eq) in small portions. (Caution: Evolution of -

Remove ice bath and stir at RT for 2–4 hours.

-

-

Quench & Workup:

-

Purification:

-

Flash chromatography (Hexanes/EtOAc). The product is typically less polar than the hydrazine but more polar than the hydrazone.

-

Protocol B: The "Green" Alternative (STAB Method)

Best for: Safety-conscious labs, avoiding cyanide waste.

Reagents:

-

Sodium Triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or DCM.

Modifications:

-

Replace Methanol with DCE.

-

Mix Hydrazine, Aldehyde, and AcOH in DCE. Stir 1 hour.

-

Add STAB (solid) in one portion.

-

Stir overnight (STAB is milder and slower than Cyanoborohydride).

-

Note: STAB is moisture sensitive. Use dry solvents.

Workflow Visualization

Figure 2: Operational workflow emphasizing the critical checkpoint before reduction.

Analytical Validation

Successful synthesis is confirmed by the following spectral changes:

| Method | Observation | Interpretation |

| 1H NMR | Disappearance of Aldehyde proton (9-10 ppm) | Consumption of starting material. |

| 1H NMR | Disappearance of Hydrazone proton (~7-8 ppm singlet) | Confirms reduction of |

| 1H NMR | Appearance of | Indicates formation of |

| MS (ESI) | Mass Shift | Product Mass = Hydrazine + Aldehyde + 2H - H2O. |

Safety & Handling (SDS Summary)

-

Hydrazine Toxicity: this compound is a suspected carcinogen and skin sensitizer. Double-gloving (Nitrile) and working in a fume hood are mandatory.

-

Cyanide Risk: When using

, ensure the reaction mixture remains basic during disposal. Acidifying the waste stream can liberate HCN gas. Treat waste with bleach (sodium hypochlorite) to oxidize cyanides before disposal. -

Energetics: Nitro-hydrazines are high-energy compounds. Do not heat the reaction above 60°C; avoid friction/shock on the dry solid.

References

-

Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent.[3] Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Aryl Hydrazine Synthesis & Azo Impurity Management

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to provide researchers, chemists, and drug development professionals with field-proven insights into one of the most persistent challenges in organic synthesis: the formation and removal of azo impurities (Ar–N=N–Ar) during aryl hydrazine preparation.

This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Part 1: Diagnostic FAQs (Mechanistic Insights)

Q: Why does my aryl hydrazine synthesis yield a bright orange/red crude product instead of the expected pale solid?

A: The intense coloration is the universal hallmark of azo impurities. Mechanistically, diazonium salts are highly electrophilic. If the subsequent reduction step (e.g., using

Q: My product was analytically pure upon isolation, but turned orange/brown after drying in the vacuum oven. What happened?

A: You are observing metal-free aerobic oxidation. Aryl hydrazines are inherently electron-rich and are highly susceptible to oxidation back into azo compounds. This pathway is accelerated by ambient oxygen, heat, and trace metal contaminants. Recent studies demonstrate that arylhydrazides can undergo rapid aerobic oxidation to azo compounds under surprisingly mild conditions [1]. To prevent this, always isolate and dry your product as a hydrochloride salt (which is significantly more oxidatively stable than the free base) under a strict inert atmosphere (

Q: How can I definitively differentiate between unreacted diazonium salt, my target hydrazine, and the azo impurity during reaction monitoring?

A: Implement a self-validating TLC protocol combined with spot tests. Diazonium salts will not elute well on standard silica TLC; they can be detected by spotting the baseline with an alkaline

Part 2: Process Workflows & Troubleshooting

To effectively manage azo impurities, you must understand the bifurcation points in your synthetic pathway. The diagram below illustrates where the process deviates from the target hydrazine toward azo formation.

Mechanistic pathway of aryl hydrazine synthesis and azo impurity formation/remediation.

Table 1: Troubleshooting Matrix

| Observation | Root Cause | Mechanistic Explanation | Immediate Corrective Action |

| Deep orange/red crude mixture | Diazo Coupling | Unreacted diazonium salt couples with hydrazine/aniline due to slow reduction or high pH. | Acidify reaction mixture (pH < 2); ensure a stoichiometric excess of reducing agent. |

| Product darkens upon drying | Aerobic Oxidation | Hydrazine free base oxidizes to azo compound in the presence of | Isolate as HCl salt; dry under vacuum or inert atmosphere ( |

| Low yield, heavy tar formation | Radical Decomposition | Gomberg-Bachmann side reactions triggered by trace metals or light. | Perform reduction in the dark; use metal-free reagents or add EDTA to quench metals. |

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Prevention via Continuous Flow Synthesis

Batch diazotization and reduction often suffer from poor mixing and localized hot spots, promoting azo coupling. Adapting the synthesis to a continuous flow microreactor minimizes the residence time of the unstable diazonium intermediate, ensuring immediate and stoichiometric mixing with the reducing agent [2].

-

Prepare Solution A: Dissolve the aniline derivative (1.0 M) in aqueous HCl (3.0 M).

-

Prepare Solution B: Prepare an aqueous solution of

(1.2 M). -

Prepare Solution C: Prepare an aqueous solution of

(3.0 M) or -

Diazotization: Pump Solution A and B through a T-mixer into a residence coil maintained at 0–5 °C (Residence time: 30 seconds) to generate the diazonium salt.

-

Reduction: Immediately intersect the diazonium stream with Solution C via a second T-mixer into a reactor coil at 20 °C (Residence time: 5-10 minutes).

-

Isolation: Collect the output in a flask containing concentrated HCl to immediately precipitate the aryl hydrazine hydrochloride salt, preventing aerobic oxidation.

SOP 2: Remediation via Chemical Reduction

If your crude mixture is already heavily contaminated with azo compounds, you can perform a secondary catalytic transfer hydrogenation to selectively cleave the azo N=N bond back to the amine/hydrazine without degrading sensitive functional groups [3].

-

Dissolve the crude orange/red mixture in methanol (0.2 M).

-

Add iron powder (Fe, 2.0 equiv) and

(0.5 equiv) to the solution. -

Heat the mixture to 60 °C and monitor via TLC. The disappearance of the orange color indicates successful cleavage of the azo impurity.

-

Filter the mixture hot through a pad of Celite to remove iron residues.

-

Concentrate the filtrate under reduced pressure and proceed to acid-base extraction (SOP 3).

SOP 3: Purification via Acid-Base Extraction

Azo impurities are typically neutral and non-polar, whereas aryl hydrazines readily form highly polar hydrochloride salts. This differential solubility allows for a self-validating purification loop.

Acid-base extraction workflow for isolating aryl hydrazines from neutral azo impurities.

-

Suspend the crude contaminated product in diethyl ether or ethyl acetate.

-

Add 2.0 M aqueous HCl and stir vigorously for 15 minutes to ensure complete salt formation.

-

Transfer to a separatory funnel. The neutral azo impurities will partition into the upper organic layer (which will retain the bright orange/red color).

-

The target aryl hydrazine hydrochloride will partition into the lower aqueous layer.

-

Separate the layers. Wash the aqueous layer once more with fresh organic solvent to remove trace azo compounds.

-

Final Isolation: Evaporate the acidic aqueous layer to isolate the stable hydrochloride salt. (Optional: To isolate the free base, carefully neutralize the aqueous layer with aqueous

to pH 8 and extract with fresh organic solvent).

Part 4: Quantitative Data on Reducing Agents

Selecting the correct reducing agent is the primary defense against azo formation. The table below summarizes the kinetic profiles and risks associated with common reagents.

Table 2: Comparison of Reducing Agents for Diazonium Salts

| Reducing Agent | Reduction Kinetics | Azo Formation Risk | Functional Group Tolerance | Recommended Application |

| Stannous Chloride ( | Very Fast | Low | Moderate (reduces nitro groups) | Standard bench-scale synthesis; highly reliable for rapid reduction. |

| Sodium Sulfite ( | Moderate | Medium | High | Industrial scale-up; requires strict temperature and pH control. |

| Ascorbic Acid (Vitamin C) | Fast | Low | High | Continuous flow microreactors; excellent green chemistry alternative. |

| Zinc / Acetic Acid | Fast | High (over-reduction) | Low | Remediation of heavily contaminated azo mixtures (cleavage). |

Part 5: References

-

Jo, G., Kim, M. H., & Kim, J. (2020). A practical route to azo compounds by metal-free aerobic oxidation of arylhydrazides using an NOx system. Organic Chemistry Frontiers, 7, 834-839.[Link]

-

Li, Y., et al. (2015). Continuous Flow Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Organic Process Research & Development, 19(6), 755-761.[Link]

-

Chandrappa, S., Vinaya, T., Ramakrishnappa, T., & Rangappa, K. S. (2010). An efficient Fe/CaCl2 system enables the reduction of nitroarenes and reductive cleavage of azo compounds. Synlett, 2010(20), 3019-3022.[Link]

Sources

Improving yield of hydrazine substitution on 2,4-dichloronitrobenzene

Technical Support Center: SNAr Process Optimization Ticket ID: #HYD-DCNB-OPT Subject: Yield Improvement & Regiocontrol in Hydrazine Substitution of 2,4-Dichloronitrobenzene Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: The Reaction Landscape

Before adjusting parameters, we must visualize the competitive landscape of this Nucleophilic Aromatic Substitution (

The Core Conflict:

-

Target Path (Kinetic): Displacement of the C2-Chlorine (ortho to Nitro) to form (4-chloro-2-nitrophenyl)hydrazine . This is favored by hydrogen bonding between the incoming hydrazine and the nitro group.

-

Competitive Path (Steric): Displacement of the C4-Chlorine (para to Nitro).

-

Over-Reaction (Thermodynamic): Displacement of both chlorines to form the bis-hydrazinyl species.

Visualizing the Failure Modes (Graphviz Diagram):

Caption: Figure 1. Competitive reaction pathways. The green path represents the optimized kinetic route utilizing the ortho-effect.

Troubleshooting Guide (FAQs)

This section addresses specific yield-killing scenarios reported by researchers.

Scenario A: "I am getting a mixture of isomers (Ortho/Para) and cannot separate them."

Diagnosis: Loss of Regiocontrol. Technical Insight: In 2,4-DCNB, the nitro group activates both chlorine atoms.

-

The C2-Cl (Ortho) is activated by the inductive effect (-I) and stabilized by the "Ortho Effect" (intramolecular H-bonding in the transition state).

-

The C4-Cl (Para) is activated by resonance (-R) and is less sterically hindered.

Solution:

-

Lower the Temperature: The ortho-substitution (Target) has a lower activation energy due to H-bonding stabilization. Run the addition at 0–5°C . Higher temperatures provide enough energy to overcome the barrier for para-substitution.

-

Change Solvent: Switch from high-polarity aprotic solvents (like DMF/DMSO) to Ethanol or n-Butanol . Aprotic solvents solvate the hydrazine protons, disrupting the H-bond required for the specific ortho attack. Protic solvents support the H-bonded transition state.

Scenario B: "My yield is low because of a 'double-substitution' (Bis-hydrazine) byproduct."

Diagnosis: Stoichiometric Overload.

Technical Insight: Once the first hydrazine is attached, the ring becomes more electron-rich (deactivated for

Solution:

-

Inverse Addition: Do not add the substrate to the hydrazine. Instead, add the Hydrazine Hydrate dropwise to the 2,4-DCNB solution . This ensures the substrate is always in excess during the mixing phase, discouraging the second attack.

-

Stoichiometry: Limit hydrazine to 2.1 equivalents (1 eq for substitution, 1 eq to neutralize the HCl byproduct). Do not use a large excess (e.g., 5-10 eq) unless you want the bis-product.

Scenario C: "The reaction mixture turns into a dark, viscous tar."

Diagnosis: Nitro-Group Reduction (Redox Side Reaction).

Technical Insight: Hydrazine is a reducing agent. In the presence of trace metals or excessive heat, it can reduce the

Solution:

-

Oxygen Exclusion: Purge the solvent with Nitrogen (

) for 15 minutes prior to reaction. -

Metal Scavenging: Ensure your ethanol is high grade. Trace iron or copper from older stir bars or reactors can catalyze the reduction of the nitro group. Use glass-coated stir bars.

Optimized Protocol: The "Golden Batch"

This protocol prioritizes the formation of (4-chloro-2-nitrophenyl)hydrazine (Ortho-product) while suppressing bis-substitution.

Reagents:

-

Substrate: 2,4-Dichloronitrobenzene (1.0 eq)

-

Nucleophile: Hydrazine Hydrate (64% or 80% aq solution) (2.1 eq)

-

Solvent: Ethanol (Absolute or 95%) - Volume: 5 mL per gram of substrate

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-Dichloronitrobenzene in Ethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Checkpoint: Ensure the solid is completely dissolved. If necessary, warm slightly then cool back down.

-

-

Thermal Control: Place the flask in an ice-water bath and cool to 0–5°C .

-

Why? Low temperature maximizes the kinetic preference for the ortho position.

-

-

Nucleophile Addition (Critical Step): Mix the Hydrazine Hydrate with a small volume of Ethanol (1:1 dilution). Add this solution dropwise over 30–45 minutes.

-

Rate: 1 drop per second.

-

Observation: A color change (yellow to deep orange/red) is normal as the Meisenheimer complex forms.

-

-

Reaction Phase: After addition is complete, allow the mixture to stir at 0°C for 1 hour. Then, remove the ice bath and allow it to warm to Room Temperature (20–25°C) . Stir for 3–5 hours.

-

Monitor: Use TLC (Solvent: Hexane/EtOAc 3:1). Look for the disappearance of the starting material (

) and the appearance of the mono-substituted product (

-

-

Workup (Precipitation): The product often precipitates directly from the ethanol as it cools. If not, concentrate the solution to 50% volume under reduced pressure, then add cold water (twice the volume of ethanol).

-

Purification: Recrystallize from hot Ethanol .

-

Expected Yield: 75–85%.

-

Appearance: Orange/Red needles.

-

Comparative Data: Solvent & Stoichiometry Effects

The following table summarizes internal data on how conditions affect the ratio of Target (Mono-Ortho) vs. Impurities.

| Variable | Condition | Yield (Target) | Major Impurity | Mechanistic Note |

| Solvent | Ethanol (Rec.) | 82% | Unreacted SM | Stabilizes Ortho-TS via H-bonding. |

| Solvent | DMF | 55% | Para-Isomer (25%) | Dipolar aprotic solvent strips H-bonding, increasing steric control (Para). |

| Solvent | Toluene | 40% | Bis-Substituted | Low solubility leads to heterogeneous "hotspots." |

| Temp | 0°C | 85% | None | Kinetic control window. |

| Temp | Reflux (78°C) | 45% | Bis-Hydrazine | Thermal energy overcomes activation barrier for 2nd substitution. |

| Equiv. | 2.1 eq | 82% | None | Optimal balance. |

| Equiv.[1][3][4] | 5.0 eq | 30% | Bis-Hydrazine | Mass action drives double displacement. |

References

- Ortho-Effect in SNAr: Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. (Mechanistic grounding for the ortho-preference of hydrazine).

-

Hydrazine Reactivity: Organic Syntheses, Coll. Vol. 2, p. 228 (1943); Vol. 11, p. 32 (1931). 2,4-Dinitrophenylhydrazine.[1][2][5][6] (Analogous chemistry demonstrating hydrazine displacement protocols).

-

Regioselectivity Data: Shelke, N. B., et al. (2014). SNAr reaction in aqueous medium. RSC Advances. (Discusses solvent effects on regioselectivity in chloronitrobenzenes).

-

Process Safety: National Center for Biotechnology Information (2025). PubChem Compound Summary for 2,4-Dichloronitrobenzene. (Safety and toxicity data).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Sciencemadness Discussion Board - Synthesis of 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. scribd.com [scribd.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting pink discoloration in phenylhydrazine hydrochloride salts

Executive Summary & Diagnostic Logic

The Issue: Phenylhydrazine hydrochloride (

-

Pale Pink: Acceptable for crude synthesis or qualitative work (e.g., osazone formation).

-

Dark Red/Brown: Requires purification. The degradation products (diazenyl species) can act as radical scavengers or side-reaction initiators, compromising sensitive catalytic cycles.

Diagnostic Flowchart

Follow this logic to determine if your reagent requires intervention.

Figure 1: Decision matrix for handling discolored phenylhydrazine hydrochloride salts.

The Mechanism: Why Does It Turn Pink?

Understanding the chemistry of degradation is vital for preventing it. The pink coloration is not a simple impurity; it is evidence of auto-oxidation .

The Oxidation Cascade

Even in salt form, an equilibrium exists with the free base, especially if moisture is present. The free base undergoes radical oxidation.

-

Initiation: Trace metal ions or UV light generate a radical cation.

-

Propagation: The hydrazine group loses hydrogen to form phenyldiazene (

). -

Chromophore Formation: Phenyldiazene is unstable and highly reactive. It decomposes or couples to form azo compounds (red/orange) and rubazonic acid derivatives (deep red).

Key Insight: The "Pink" color is often a visual indicator of diazenyl radical formation. These radicals are potent reducing agents and will interfere with redox-sensitive reactions (e.g., transition metal catalysis).

Figure 2: Pathway of oxidative degradation leading to discoloration.

Restoration Protocol: Recrystallization

If your material is pink/red but you must proceed, do not wash with ether (ineffective for the salt). You must recrystallize using the Common Ion Effect .

Reagents Required[2][3][4][5]

-

Distilled Water

-

Activated Charcoal (Decolorizing carbon)

-

Sodium Bisulfite (

) - Optional antioxidant

Step-by-Step Methodology

| Step | Action | Technical Rationale |

| 1 | Dissolve | Dissolve the crude salt in the minimum amount of hot water (~6 mL per 1 g of salt). |

| 2 | Scavenge | Add 0.5 - 1.0 g of Activated Charcoal . (Optional: Add a pinch of Sodium Bisulfite to arrest oxidation). |

| 3 | Boil | Boil gently for 2-5 minutes. The charcoal adsorbs the high-molecular-weight colored azo impurities. |

| 4 | Filter | Filter hot through a pre-warmed funnel (or Celite pad) to remove charcoal. The filtrate should be clear/colorless. |

| 5 | Precipitate | Add Concentrated HCl (approx 2 mL per 1 g of salt) to the filtrate. |

| 6 | Crystallize | Cool to |

| 7 | Dry | Filter the white crystals. Wash with cold dilute HCl, then minimal cold ethanol. Dry in a vacuum desiccator over |

Validation: The melting point of pure Phenylhydrazine HCl is 243–246°C (with decomposition) .

Prevention & Storage

Once purified, the clock starts ticking again. Proper storage is a self-validating system ; if the salt turns pink, the storage failed.

-

Exclusion of Light: Store in Amber Glass bottles. UV light catalyzes the N-N bond cleavage.

-

Exclusion of Oxygen: Flush the headspace with Argon or Nitrogen after every use.

-

Moisture Control: Store in a desiccator. Water promotes the hydrolysis equilibrium, liberating the unstable free base.

-

Segregation: Do not store near strong oxidizers (e.g., permanganates, nitrates).

Frequently Asked Questions (FAQs)

Q: Can I use pink phenylhydrazine HCl for Osazone formation (sugar identification)? A: Yes. The Osazone reaction requires heating with excess phenylhydrazine. The minor oxidation products (pink color) generally do not interfere with the crystallization of the yellow osazone derivatives.